(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide
Overview
Description
SR 120819A is an orally-active and selective antagonist of neuropeptide Y Y1 receptors. This compound has been characterized for its high selectivity and competitive affinity for neuropeptide Y Y1 receptors in various species, including rats, guinea pigs, and humans . It is a valuable tool for exploring the role of neuropeptide Y and the therapeutic relevance of antagonists at neuropeptide Y Y1 receptors .
Preparation Methods
The synthesis of SR 120819A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of SR 120819A . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
SR 120819A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SR 120819A has several scientific research applications, including:
Chemistry: It is used as a tool to study the role of neuropeptide Y Y1 receptors in various chemical processes.
Biology: It helps in understanding the biological functions of neuropeptide Y and its receptors in different species.
Industry: It may be used in the development of new drugs targeting neuropeptide Y Y1 receptors.
Mechanism of Action
SR 120819A exerts its effects by selectively binding to neuropeptide Y Y1 receptors and blocking their activity. This inhibition affects the signaling pathways mediated by neuropeptide Y, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity and the modulation of vas deferens contraction .
Comparison with Similar Compounds
SR 120819A is unique due to its high selectivity and competitive affinity for neuropeptide Y Y1 receptors. Similar compounds include other neuropeptide Y receptor antagonists, such as:
BIBP 3226: Another selective antagonist of neuropeptide Y Y1 receptors.
GR 231118: A non-peptide antagonist of neuropeptide Y Y1 receptors.
Compared to these compounds, SR 120819A is notable for its oral activity and effectiveness in various species .
Properties
Molecular Formula |
C43H54N6O4S |
---|---|
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C43H54N6O4S/c1-48(2)30-34-16-14-33(15-17-34)29-45-41(44)36-20-18-32(19-21-36)27-40(43(51)49-24-8-9-25-49)46-42(50)39(26-31-10-4-3-5-11-31)47-54(52,53)38-23-22-35-12-6-7-13-37(35)28-38/h3-7,10-13,18-23,28,33-34,39-40,47H,8-9,14-17,24-27,29-30H2,1-2H3,(H2,44,45)(H,46,50)/t33?,34?,39-,40-/m1/s1 |
InChI Key |
GKKPXBHNFVDHAQ-USNYZCROSA-N |
Isomeric SMILES |
CN(C)CC1CCC(CC1)CN=C(C2=CC=C(C=C2)C[C@H](C(=O)N3CCCC3)NC(=O)[C@@H](CC4=CC=CC=C4)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5)N |
SMILES |
CN(C)CC1CCC(CC1)CN=C(C2=CC=C(C=C2)CC(C(=O)N3CCCC3)NC(=O)C(CC4=CC=CC=C4)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5)N |
Canonical SMILES |
CN(C)CC1CCC(CC1)CN=C(C2=CC=C(C=C2)CC(C(=O)N3CCCC3)NC(=O)C(CC4=CC=CC=C4)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR120819A; SR 120819A; SR-120819A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.